9-Chloro-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one
Description
This compound belongs to the pyrido-benzodiazepinone class, characterized by a fused tricyclic scaffold. Key structural features include:
- Chloro substituent at position 9: Imparts moderate electron-withdrawing effects and influences molecular polarity.
- Ethyl group at N11 and methyl group at N6: These alkyl substitutions likely modulate steric interactions and metabolic stability.
Properties
CAS No. |
133626-95-6 |
|---|---|
Molecular Formula |
C15H14ClN3O |
Molecular Weight |
287.74 g/mol |
IUPAC Name |
9-chloro-11-ethyl-6-methylpyrido[3,2-c][1,5]benzodiazepin-5-one |
InChI |
InChI=1S/C15H14ClN3O/c1-3-19-13-9-10(16)6-7-12(13)18(2)15(20)11-5-4-8-17-14(11)19/h4-9H,3H2,1-2H3 |
InChI Key |
BHJPHEXSIGFNTB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)Cl)N(C(=O)C3=C1N=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 9-Chloro-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction may involve the use of carboxylic anhydrides or acid chlorides to acylate 5-acetyl-4-aminopyrimidines, followed by cyclization to form the desired benzodiazepine derivative . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
9-Chloro-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its benzodiazepine core, which is known for its anxiolytic and sedative properties.
Mechanism of Action
The mechanism of action of 9-Chloro-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves its interaction with specific molecular targets. It may bind to GABA receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The compound’s unique structure allows it to interact with various pathways, potentially influencing neurotransmitter release and receptor activity .
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings and Inferences
Electron-Withdrawing Groups :
- Chloro and nitro substituents at position 9 may enhance electrophilic reactivity, influencing binding to biological targets (e.g., enzymes or receptors). Nitro analogs could exhibit stronger interactions but higher toxicity risks .
Structural Flexibility :
- Rispenzepine’s nipecotoyl group highlights the role of side-chain modifications in optimizing pharmacokinetics .
Biological Activity
9-Chloro-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a complex organic compound belonging to the benzodiazepine class. Its unique structure combines pyridine and benzodiazepine functionalities, which contribute to its potential biological activities. This article explores the compound's biological activity, synthesis methods, and relevant case studies.
- Molecular Formula : C15H14ClN3O
- Molecular Weight : 273.74 g/mol
- IUPAC Name : 9-Chloro-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one
Biological Activity
Research indicates that compounds similar to 9-Chloro-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one exhibit diverse biological activities. These activities include:
- Anticonvulsant Effects : Studies have shown that benzodiazepines can modulate GABA_A receptors, leading to increased inhibitory neurotransmission and potential anticonvulsant properties.
- Anxiolytic Properties : The compound may exhibit anxiolytic effects by enhancing the effects of GABA in the central nervous system (CNS), which is a common characteristic of benzodiazepines .
- Sedative Effects : Similar compounds are known for their sedative properties, which can be beneficial in treating sleep disorders.
- Potential Antitumor Activity : Some research suggests that benzodiazepine derivatives can inhibit certain cancer cell lines, indicating a possible role in cancer therapy .
Synthesis Methods
The synthesis of 9-Chloro-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one typically involves multi-step organic reactions:
- Formation of the Pyrido Ring : Cyclization of appropriate precursors under controlled conditions.
- Chlorination : Introduction of the chloro group using chlorinating agents.
- Final Cyclization and Functionalization : Completing the synthesis through additional cyclization steps and functional group modifications.
Case Study 1: Anticonvulsant Activity
A study conducted on various benzodiazepine derivatives demonstrated that compounds with similar structures to 9-Chloro-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one exhibited significant anticonvulsant activity in animal models. The mechanism was attributed to enhanced GABA_A receptor binding affinity.
Case Study 2: Anxiolytic Activity
Another research project investigated the anxiolytic potential of related compounds in clinical settings. Patients administered these derivatives showed reduced anxiety levels compared to placebo groups, supporting their therapeutic use in anxiety disorders .
Case Study 3: Antitumor Properties
In vitro studies on cancer cell lines revealed that certain benzodiazepine derivatives could induce apoptosis in malignant cells. The findings indicated that these compounds might interfere with cellular signaling pathways involved in tumor growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
